N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the N1 position and a meta-tolyl (3-methylphenyl) substituent at the 1-position. This scaffold is structurally related to kinase inhibitors and bioactive molecules, with modifications at these positions influencing target selectivity, potency, and pharmacokinetic properties .
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-13-6-5-9-15(10-13)23-18-16(11-21-23)17(19-12-20-18)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20,22) |
InChI Key |
ICHHVQSVSGAVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with aniline derivatives under specific conditions. One common method includes:
Starting Materials: 4-chloro-7H-pyrazolo[3,4-d]pyrimidine and aniline derivatives.
Catalyst: A catalytic amount of hydrochloric acid (HCl).
Solvent: The reaction is often carried out in an organic solvent such as ethanol or dimethylformamide (DMF).
Temperature: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position if present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The compound can be synthesized through multiple organic reactions involving phenyl and m-tolyl groups on the pyrazolo[3,4-d]pyrimidine framework. Typical synthesis methods include:
- Refluxing a mixture of starting materials with appropriate solvents.
- Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action may involve:
- Inhibition of specific kinases involved in cancer cell proliferation.
- Induction of apoptosis in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Preliminary studies reported IC50 values indicating cytotoxicity at concentrations of 12.5 µM for A549 and 15.0 µM for MCF-7 cells .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections . The structural features of this compound may contribute to its antimicrobial properties.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Hydrophobic interactions (e.g., naphthalenyl, tert-butyl) enhance binding to ATP pockets in kinases .
- Polar groups (e.g., morpholinoethyl, piperidinyl) improve CNS penetration, critical for targeting Toxoplasma gondii .
Physicochemical and Pharmacokinetic Properties
Table 3: Key Physicochemical Data
Key Observations :
- Polar substituents (e.g., morpholinoethyl, furan) improve aqueous solubility .
- Lipophilic groups (e.g., tert-butyl, benzyl) enhance membrane permeability but may limit solubility .
Structure-Activity Relationships (SAR)
N1 Substitutions :
- Bulky groups (tert-butyl, naphthalenyl) improve target affinity but may reduce metabolic stability .
- Flexible chains (e.g., piperidinylmethyl) enhance CNS penetration .
C3 Substitutions :
- Aromatic/heteroaromatic groups (phenyl, pyridinyl) strengthen hydrophobic interactions with kinase pockets .
- Electron-withdrawing groups (nitro, chloro) modulate electronic effects and binding kinetics .
C4 Amine Modifications :
- Alkylamines (e.g., dimethylamine) increase basicity, influencing solubility and off-target effects .
Biological Activity
N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is CHN. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities, especially as an inhibitor of key enzymes involved in cancer progression.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various kinases, including:
- Epidermal Growth Factor Receptor (EGFR) : This receptor is often overexpressed in cancer cells, and inhibitors targeting EGFR can lead to reduced proliferation of tumors. Studies have shown that derivatives similar to this compound exhibit promising inhibitory effects against EGFR at nanomolar concentrations .
- Induction of Apoptosis : Certain derivatives have been identified as potent inducers of apoptosis in cancer cells. For instance, related compounds have demonstrated EC values ranging from 30 to 700 nM against various cancer cell lines .
Biological Activity and Efficacy
This compound has been evaluated for its anticancer properties. Key findings include:
Table 1: Biological Activity Summary
Case Studies
Several studies highlight the effectiveness of this compound and its analogs:
- Study on EGFR Inhibition : A study synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and tested them against both wild-type and mutant forms of EGFR. The results indicated that certain modifications significantly enhanced inhibitory potency .
- Apoptosis Induction in Cancer Cells : A high-throughput screening assay identified N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine as a potent apoptosis inducer. This compound's mechanism was linked to its structural similarity to N-phenyl derivatives .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl and pyrazolo rings can significantly impact biological activity. For instance:
- Substituents on the phenyl ring can enhance binding affinity to target proteins.
- The position and nature of substituents can dictate selectivity towards cancerous versus non-cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
- Methodological Answer :
- Use alkylation or arylation reactions in dry solvents (e.g., acetonitrile or dichloromethane) to introduce substituents at the pyrazolo[3,4-d]pyrimidine core .
- Optimize reaction conditions (e.g., temperature, stoichiometry) for intermediates. For example, coupling with m-tolyl groups requires controlled halogenation steps to avoid byproducts.
- Critical Parameter : Monitor reaction progress via TLC or HPLC to isolate pure intermediates before proceeding to final steps .
Q. How can researchers validate the structural integrity of synthesized this compound analogs?
- Methodological Answer :
- Combine 1H/13C NMR and IR spectroscopy to confirm functional groups (e.g., NH stretching at ~3150–3350 cm⁻¹) and aromatic substitution patterns .
- Perform elemental analysis to verify purity (>95%) and molecular composition .
- Use HPLC with UV detection (λ = 254 nm) to assess purity thresholds for biological testing .
Q. What solvent systems are optimal for recrystallizing pyrazolo[3,4-d]pyrimidine derivatives to achieve high purity?
- Methodological Answer :
- Acetonitrile is preferred for recrystallization due to its moderate polarity, which minimizes solvate formation .
- For polar derivatives, use a 1:1 mixture of dichloromethane and hexane to induce slow crystallization and reduce amorphous impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in kinase inhibition data for pyrazolo[3,4-d]pyrimidine analogs across different assay platforms?
- Methodological Answer :
- Data Contradiction Analysis : Compare IC50 values under standardized ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive binding artifacts .
- Validate selectivity using kinase profiling panels (e.g., Src, Abl, CDK2) and orthogonal assays (e.g., cellular phosphorylation assays) to distinguish direct vs. off-target effects .
- Example : PP1 analogs show IC50 variability (0.6–22 µM) depending on kinase domain mutations .
Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted pyrazolo[3,4-d]pyrimidine inhibitors?
- Methodological Answer :
- Introduce small, lipophilic substituents (e.g., cyclopropyl or morpholino groups) to enhance passive diffusion .
- Reduce hydrogen bond donors (e.g., replace primary amines with tert-butyl carbamates) to lower polar surface area (<90 Ų) .
- Validate BBB penetration using in vitro PAMPA assays and in vivo pharmacokinetic studies in rodent models .
Q. How can resistance mutations in kinase targets (e.g., Src, Abl) be overcome using pyrazolo[3,4-d]pyrimidine-based PROTACs?
- Methodological Answer :
- Design PROTACs by conjugating the inhibitor to E3 ligase ligands (e.g., thalidomide analogs) to degrade resistant kinase mutants .
- Optimize linker length (e.g., PEG3 or alkyl chains) to balance ternary complex formation and cellular permeability .
- Case Study : BTK degraders using pyrazolo[3,4-d]pyrimidine warheads show >80% degradation efficacy in resistant lymphoma cells .
Notes
- Avoid abbreviations; use full chemical names for clarity.
- For biological assays, include ATP concentration and cell line details to ensure reproducibility.
- Cross-validate synthetic yields with independent replicates to account for batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
